(2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Description
(2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C10H10Cl2N4O4 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2R,3S,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known by its CAS number 1701422-87-8, is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₀H₁₁Cl₂N₄O₄
- Molecular Weight : 321.12 g/mol
- Structural Characteristics : The compound features a tetrahydrofuran ring which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with nucleic acid metabolism and cellular signaling pathways. The presence of the dichloro-purine moiety suggests potential inhibition of enzymes involved in nucleotide synthesis and metabolism.
Antiviral Activity
Research has indicated that compounds with purine structures can exhibit antiviral properties. For instance:
- Inhibition of Viral Replication : Studies have shown that similar purine derivatives can inhibit the replication of viruses such as HIV and Hepatitis C by interfering with viral RNA synthesis .
Antitumor Effects
The compound's structure suggests potential antitumor activity:
- Mechanisms : Purine derivatives are known to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
Endocrine Disruption
Some studies have explored the endocrine-disrupting potential of tetrahydrofuran derivatives:
- Effects on Reproductive Health : Research involving animal models has shown that certain tetrahydrofuran derivatives can disrupt normal reproductive functions in both male and female rats at specific concentrations .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and mechanism of action:
Study Type | Findings |
---|---|
Cytotoxicity Assay | Significant inhibition of cancer cell growth at concentrations above 10 µM. |
Mechanistic Study | Induction of apoptosis via mitochondrial pathways was observed. |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and biological effects:
Animal Model | Dose (mg/kg) | Observed Effects |
---|---|---|
Rat | 5 | Altered estrous cyclicity in females. |
Mouse | 10 | Reduced tumor size in xenograft models. |
Properties
Molecular Formula |
C10H10Cl2N4O4 |
---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6+,9-/m1/s1 |
InChI Key |
HJXWZGVMHDPCRS-FJFJXFQQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.